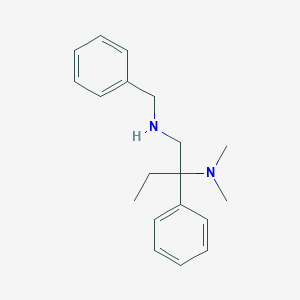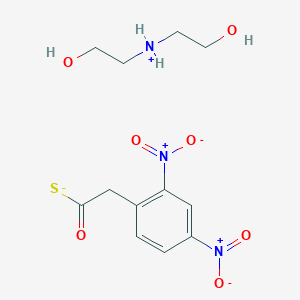
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, also known as BDT, is a compound that has been widely used in scientific research. It is a salt that is commonly used in the synthesis of organic compounds and has been used in various scientific studies due to its unique properties.
Mecanismo De Acción
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a thiol-reactive compound that can react with cysteine residues in proteins. It has been shown to inhibit the activity of several enzymes, including caspases and protein tyrosine phosphatases. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also react with glutathione, a key antioxidant in cells, and can deplete cellular glutathione levels.
Efectos Bioquímicos Y Fisiológicos
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, and has been shown to have anti-tumor properties. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also induce oxidative stress and can cause DNA damage in cells. In addition, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have neurotoxic effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate in lab experiments is its high yield in synthesis. It is also a relatively stable compound, making it easy to handle in experiments. However, one of the limitations of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is its reactivity with thiol-containing compounds, which can lead to non-specific effects in experiments.
Direcciones Futuras
There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate. One area of research is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area of research is to explore its potential as an anti-cancer agent and to investigate its effects on cancer cells in vivo. In addition, there is a need to develop more specific thiol-reactive compounds that can be used in experiments without causing non-specific effects.
Conclusion
In conclusion, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a compound that has been widely used in scientific research due to its unique properties. It is a thiol-reactive compound that can react with cysteine residues in proteins and has been used in various studies related to biochemistry, pharmacology, and toxicology. While it has several advantages in lab experiments, it also has limitations due to its reactivity with thiol-containing compounds. There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, including investigating its mechanism of action and exploring its potential as an anti-cancer agent.
Métodos De Síntesis
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can be synthesized by reacting 2,4-dinitrophenyl ethanethiol with bis(2-hydroxyethyl)amine. The reaction takes place in an aqueous solution and the resulting product is a white crystalline solid. The yield of the reaction is high, making it an efficient method for synthesizing Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of organic compounds and has been used in various studies related to biochemistry, pharmacology, and toxicology. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been used as a spectroscopic probe to study protein-ligand interactions, and has been used in studies related to enzyme kinetics.
Propiedades
Número CAS |
105892-21-5 |
|---|---|
Nombre del producto |
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate |
Fórmula molecular |
C12H17N3O7S |
Peso molecular |
363.35 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate |
InChI |
InChI=1S/C8H6N2O5S.C4H11NO2/c11-8(16)3-5-1-2-6(9(12)13)4-7(5)10(14)15;6-3-1-5-2-4-7/h1-2,4H,3H2,(H,11,16);5-7H,1-4H2 |
Clave InChI |
GPYBLXMDNWNDNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO |
Sinónimos |
2-(2,4-dinitrophenyl)sulfanylacetic acid, 2-(2-hydroxyethylamino)ethan ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
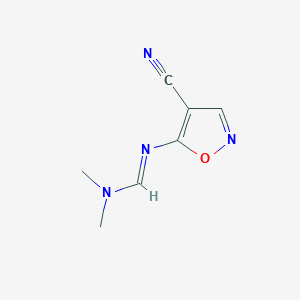
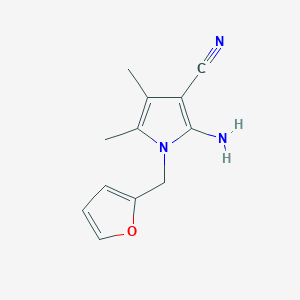
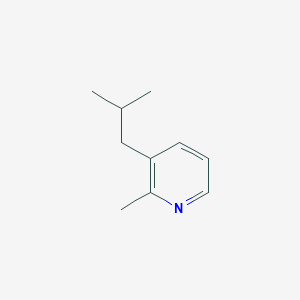
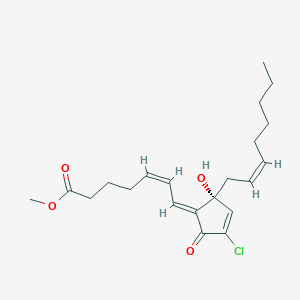
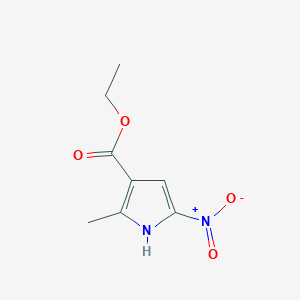
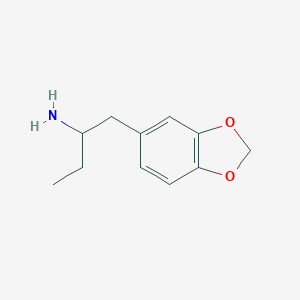
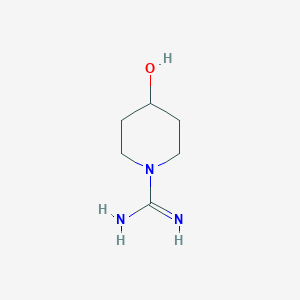
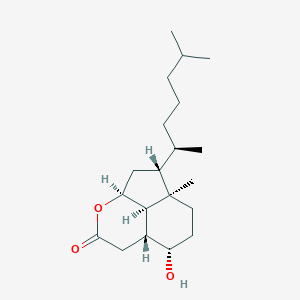
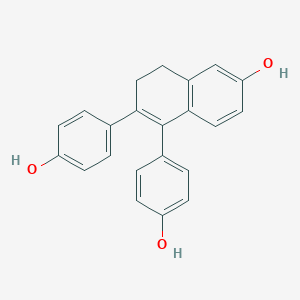
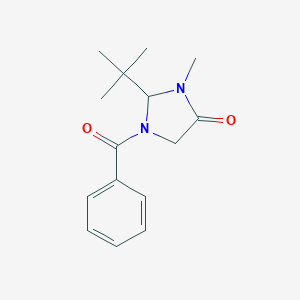
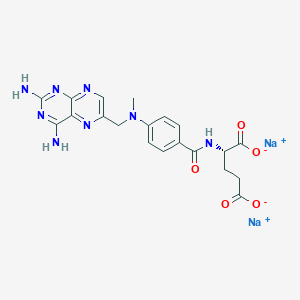
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
